2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone - 1391054-62-8

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

Catalog Number: EVT-1466156
CAS Number: 1391054-62-8
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,4-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one Derivatives

  • Compound Description: This series of chalcone-based molecules features bis 1,4-disubstituted 1,2,3-triazole heterocyclic moieties. They were synthesized from 1-(2,4-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanone and substituted benzaldehydes. These derivatives demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains [].
  • Relevance: The core structure of these derivatives, specifically the 1-(2,4-disubstituted phenyl)ethanone moiety, shares similarity with 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone. Both compounds feature an ethanone group directly attached to a substituted phenyl ring. The variations lie in the substituents on the phenyl ring and the presence of the chalcone moiety in the derivatives [].

2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

  • Compound Description: These derivatives, designed as potential butyrylcholinesterase (BChE) inhibitors for Alzheimer’s disease treatment, are characterized by a 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile scaffold with a benzyloxy phenyl moiety. Compound 6l within this series, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, showed the most potent anti-BChE activity [].
  • Relevance: The benzyloxy phenyl moiety in these derivatives directly relates to the 4-(benzyloxy)phenyl group in 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone []. This structural feature is significant as it plays a role in interacting with the peripheral anionic site (PAS) of the BChE enzyme [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: This compound is an orally active 5-lipoxygenase (5-LO) inhibitor developed to improve upon the pharmacokinetic and toxicological profile of its predecessor, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918) [].
  • Relevance: The structural similarity lies in the presence of the [4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl moiety. Although the core structures differ, the shared moiety suggests a potential for overlapping pharmacological activity or metabolic pathways with 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone [].

1-[2-(Benzyloxy)phenyl]ethanone

  • Compound Description: This simple compound consists of a benzyloxy group attached to the ortho position of a phenyl ring, which is directly linked to an ethanone group [].
  • Relevance: This compound exhibits significant structural similarity to 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone. The primary difference is the presence of a methoxy group and a pyrrolidinyl group in the target compound, which are absent in 1-[2-(Benzyloxy)phenyl]ethanone [].

Properties

CAS Number

1391054-62-8

Product Name

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone

Molecular Formula

C20H23NO3

Molecular Weight

325.408

InChI

InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3

InChI Key

UFSLUAUKSJGLCY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3

Synonyms

2-[3-Methoxy-4-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)-ethanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.